2,4(3H,5H)-Pyrimidinedione, 5,6-diamino-
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Overview
Description
5,6-Diamino-3,5-dihydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by its two amino groups attached to the 5th and 6th positions of the pyrimidine ring, and it has a dihydropyrimidine structure with keto groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-3,5-dihydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with malonic acid derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5,6-diamino-3,5-dihydropyrimidine-2,4-dione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3,5-dihydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxo derivatives, and dihydropyrimidine derivatives, which can have various applications in medicinal chemistry and materials science.
Scientific Research Applications
5,6-Diamino-3,5-dihydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-diamino-3,5-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dipropylpyrimidine-2,4-dione: Similar structure but with propyl groups at the 1st and 3rd positions.
5,6-Diamino-1,3-dimethylpyrimidine-2,4-dione: Similar structure with methyl groups at the 1st and 3rd positions.
Uniqueness
5,6-Diamino-3,5-dihydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5th and 6th positions, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C4H6N4O2 |
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Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-amino-6-imino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h1H,5H2,(H3,6,7,8,9,10) |
InChI Key |
BYNOBVYBGLAZDE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=N)NC(=O)NC1=O)N |
Origin of Product |
United States |
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